molecular formula C23H17N3O5S B4078425 4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B4078425
M. Wt: 447.5 g/mol
InChI Key: WNRSTYAAIMOVJC-UHFFFAOYSA-N
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Description

This compound features a 2,5-dihydro-1H-pyrrol-2-one core substituted with a benzofuran-2-carbonyl group, a 4-methoxyphenyl moiety, and a 5-methyl-1,3,4-thiadiazol-2-yl ring. The benzofuran and thiadiazole groups are critical pharmacophores associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition . The 4-methoxyphenyl substituent may enhance lipophilicity and bioavailability, while the hydroxyl group at position 3 could contribute to hydrogen bonding interactions with biological targets.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S/c1-12-24-25-23(32-12)26-19(13-7-9-15(30-2)10-8-13)18(21(28)22(26)29)20(27)17-11-14-5-3-4-6-16(14)31-17/h3-11,19,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRSTYAAIMOVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Basic Information

  • Molecular Formula: C23H17N3O5S
  • Molecular Weight: 447.5 g/mol
  • IUPAC Name: 3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one
  • Purity: Typically around 95% .

Structural Characteristics

The structure of the compound includes a benzofuran moiety, a thiadiazole ring, and multiple hydroxyl and methoxy groups which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl groups in this compound may scavenge free radicals, thus providing protective effects against oxidative stress.

Antimicrobial Properties

Studies have shown that derivatives of pyrrolidinones possess antimicrobial activity. The incorporation of the thiadiazole group is known to enhance this activity against a range of pathogens, including bacteria and fungi .

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism is thought to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Case Studies

Several case studies have been conducted on similar compounds:

  • Study on Thiadiazole Derivatives : A study found that thiadiazole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting that the presence of the thiadiazole moiety is crucial for anticancer activity.
  • Antioxidant Evaluation : In vitro assays demonstrated that similar compounds significantly reduced oxidative stress markers in cellular models.

Table of Biological Activities

Activity TypeObservationsReference
AntioxidantEffective in scavenging radicals
AntimicrobialActive against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cells

Mechanistic Insights

The biological activities are likely attributed to:

  • Hydroxyl Groups : Contributing to antioxidant capacity.
  • Thiadiazole Ring : Enhancing interaction with biological targets leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffold modifications, substituent variations, and biological activities:

Pyrrolidinone/Pyrrol-2-one Derivatives

  • Antifungal Pyrrolidinones: Three pyrrolidinone derivatives (compounds 8–10) isolated from Fusarium decemcellulare F25 exhibited antifungal activity against Colletotrichum musae. However, their MIC values (256–128 μg/mL) were weaker than the target compound’s structural analogs, such as compound 14 (MIC = 64 μg/mL), which features a chlorophenyl group .
  • Synthetic Pyrrolidinones: Compound 20 (tert-butyl-phenyl substituent) and 21 (dimethylamino-phenyl) from highlight how electron-donating groups (e.g., methoxy in the target compound) may enhance solubility and target binding .

Thiadiazole-Containing Compounds

  • Thiadiazole-Triazole Hybrids : Compounds 4 and 5 () share the thiadiazole moiety but incorporate triazole and fluorophenyl groups. Their planar structures and crystallographic data suggest that the thiadiazole ring in the target compound may similarly stabilize molecular conformation .
  • Antibacterial Thiadiazoles : emphasizes thiazole-thiadiazole hybrids with antibacterial activity, supporting the hypothesis that the 5-methyl-1,3,4-thiadiazol-2-yl group in the target compound could contribute to microbial inhibition .

Benzofuran Derivatives

  • Anticancer Benzofuran-Pyrazole Hybrids : Compound IV () demonstrated PARP-1 inhibition and anticancer activity, underscoring the benzofuran group’s role in targeting DNA repair pathways .

Structural Analogs with Modified Aryl Groups

  • 4-Butoxybenzoyl Analog () : Replacing the benzofuran group with a 4-butoxybenzoyl moiety and a 4-chlorophenyl ring resulted in a compound with altered lipophilicity. This comparison highlights how the target’s 4-methoxyphenyl group may balance electronic and steric effects for optimal activity .

Comparative Data Table

Compound Class/Structure Key Substituents/Modifications Biological Activity (MIC or IC₅₀) Reference
Target Compound Benzofuran-2-carbonyl, 4-methoxyphenyl, thiadiazole Hypothesized: Antifungal, anticancer
Pyrrolidinones (8–10) Fungal-derived, simple alkyl/aryl groups MIC = 256–128 μg/mL (C. musae)
Thiadiazole-Triazole Hybrids (4, 5) Fluorophenyl, triazole Structural data only
4-Butoxybenzoyl Analog 4-Chlorophenyl, butoxy group Not reported
Benzofuran-Pyrazole Hybrid (IV) Pyrazole, benzofuran PARP-1 inhibition, anticancer
Synthetic Pyrrolidinone (20) 4-tert-Butyl-phenyl SAR study (anticancer)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

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